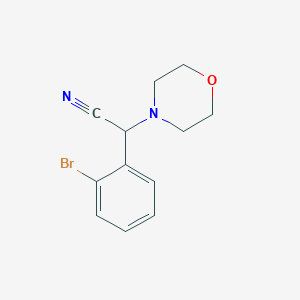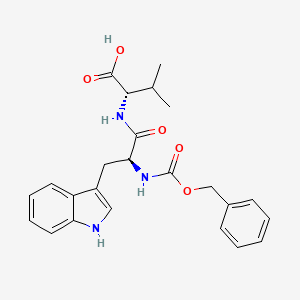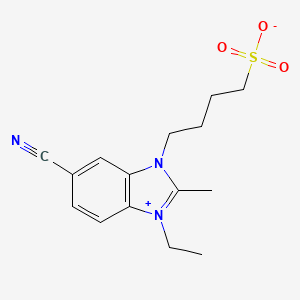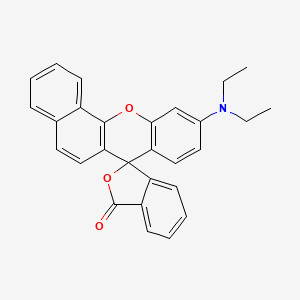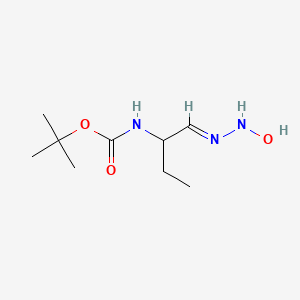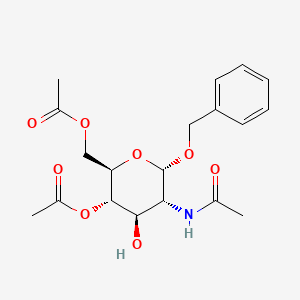![molecular formula C12H15BrN2O B1518711 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile CAS No. 1049606-74-7](/img/structure/B1518711.png)
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
概要
説明
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile is a complex organic compound characterized by its bromophenyl group, a dimethylamino group, and a hydroxypropanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile typically involves multiple steps, starting with the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with appropriate reagents to introduce the dimethylamino and hydroxypropanenitrile groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its structural complexity allows for interactions with various biological targets.
Medicine: In the medical field, this compound may have potential as a lead compound for drug development. Its ability to interact with biological systems makes it a candidate for further research in therapeutic applications.
Industry: Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
作用機序
The mechanism by which 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the dimethylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to desired effects.
類似化合物との比較
3-(2-Bromophenyl)-2-(2-pyridinyl)acrylonitrile
N-(2-bromophenyl)acetamide
Uniqueness: Compared to similar compounds, 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
IUPAC Name |
3-(2-bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,9,12,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBGQMITZZSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C#N)C(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



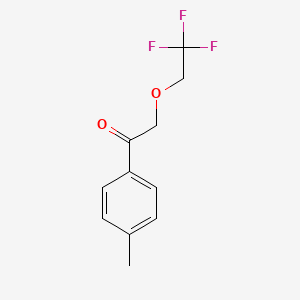
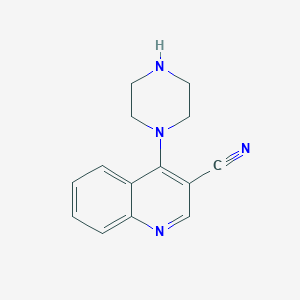
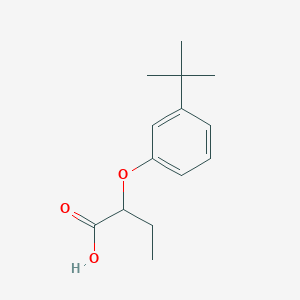

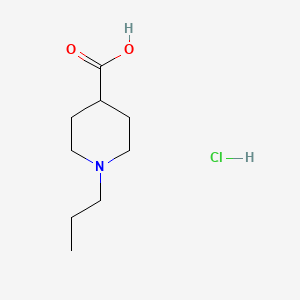
![N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1518635.png)
![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
